molecular formula C13H15N3O3S B6079417 N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B6079417
M. Wt: 293.34 g/mol
InChI Key: YRXQDXXWWKTFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide is a compound that features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of the 1,1-dioxothiolan-3-yl group adds a sulfone functionality, which can significantly influence the compound’s chemical reactivity and biological activity. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The indazole core can bind to various receptors and enzymes, modulating their activity. The sulfone group can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine
  • Methyl 2-(1,1-dioxothiolan-3-yl)acetate

Uniqueness

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide is unique due to the combination of the indazole core and the sulfone group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-13(14-7-9-5-6-20(18,19)8-9)12-10-3-1-2-4-11(10)15-16-12/h1-4,9H,5-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXQDXXWWKTFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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